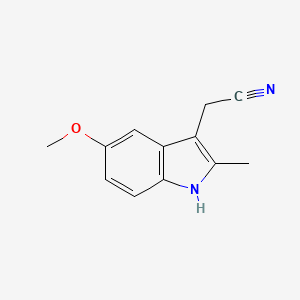

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitril

Übersicht

Beschreibung

The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .

Molecular Structure Analysis

The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Wissenschaftliche Forschungsanwendungen

Entzündungshemmendes und Schmerzmittel

Indolderivate, einschließlich 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitril, wurden synthetisiert und auf ihre entzündungshemmenden und schmerzlindernden Aktivitäten untersucht . Diese Verbindungen haben ein erhebliches Potenzial gezeigt, Entzündungen zu reduzieren und als Schmerzmittel zu wirken. Sie wirken, indem sie Cyclooxygenase-Enzyme, insbesondere COX-2, hemmen, die eine Schlüsselrolle im Entzündungsprozess spielen.

Modulation der Ulzerogenen Aktivität

Die gleiche Serie von Indolderivaten wurde auch auf ihre ulzerogene Aktivität getestet . Dabei wird das Potenzial dieser Verbindungen bewertet, Magengeschwüre zu verursachen, was eine häufige Nebenwirkung vieler entzündungshemmender Medikamente ist. Einige Derivate haben einen reduzierten ulzerogenen Index gezeigt, was auf ein geringeres Risiko hindeutet, Geschwüre zu verursachen.

Antiviren-Anwendungen

Indolderivate zeigen antivirale Aktivitäten, wobei einige Verbindungen hemmende Wirkungen gegen Influenza A und Coxsackie B4-Virus zeigen . Die strukturelle Flexibilität von Indol ermöglicht die Synthese von Derivaten, die mit viralen Bestandteilen interagieren können, was möglicherweise zu neuen antiviralen Medikamenten führt.

Antikrebs-Eigenschaften

Der Indolkern ist in vielen natürlichen und synthetischen Verbindungen mit Antikrebs-Eigenschaften vorhanden. Derivate von This compound wurden auf ihre Fähigkeit untersucht, an verschiedene krebsbezogene Ziele zu binden . Dazu gehört die Untersuchung ihrer Bindungsaffinität zu menschlichem Serumalbumin, was für die Medikamentenverabreichung in der Krebstherapie relevant ist.

Chemische Synthese und Katalyse

Diese Verbindung wird als Reaktant bei der Synthese verschiedener Indolderivate verwendet, wie z. B. Indolylchinoxaline und Alkylindole . Sie beteiligt sich an Reaktionen wie der Ir-katalysierten reduktiven Alkylierung und der Palladium(II)acetat-katalysierten Arylierung, die wichtig sind für die Herstellung komplexer Moleküle zur weiteren pharmakologischen Bewertung.

Enantioselektive und Stereoselektive Synthese

Die Verbindung wird auch in enantioselektiven Friedel-Crafts-Alkylierungsreaktionen und in der stereoselektiven Synthese von Cyclopentaindolonen eingesetzt . Diese Arten von Reaktionen sind entscheidend für die Herstellung von Molekülen mit spezifischen dreidimensionalen Orientierungen, die ihre biologische Aktivität stark beeinflussen können.

Wirkmechanismus

Target of Action

It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Biochemical Pathways

It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Similar compounds have shown effective activities towards various tumor cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .

Zukünftige Richtungen

The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .

Biochemische Analyse

Biochemical Properties

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.

Dosage Effects in Animal Models

The effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile highlight its potential interactions with other drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.

Subcellular Localization

The subcellular localization of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.

Eigenschaften

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

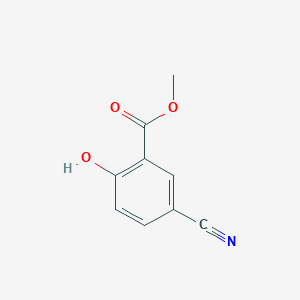

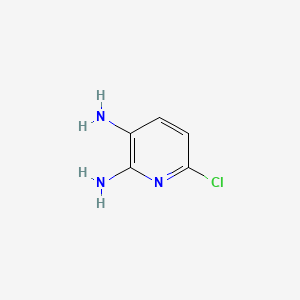

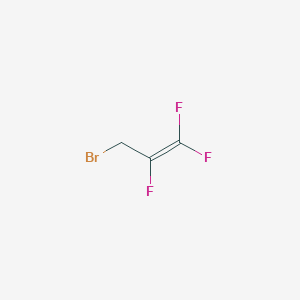

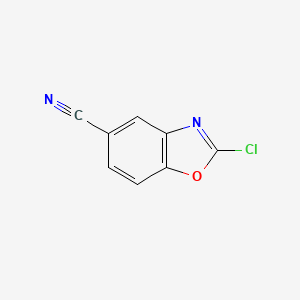

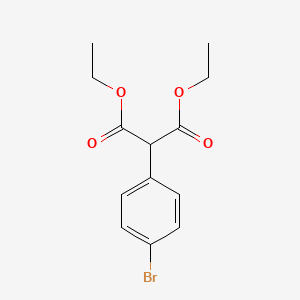

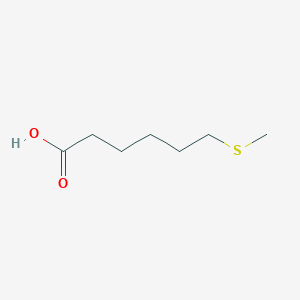

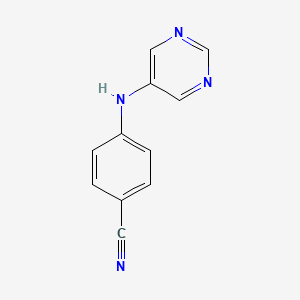

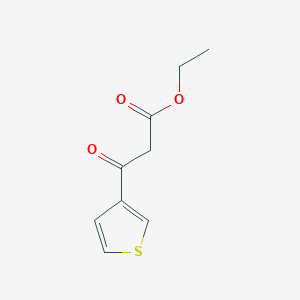

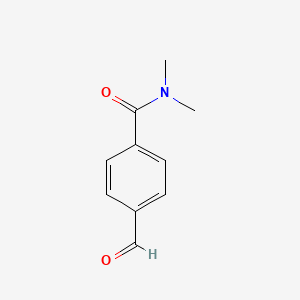

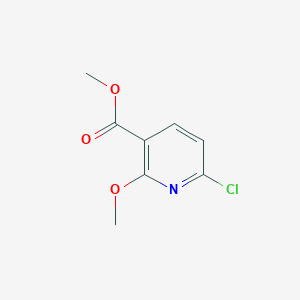

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)